2-Butene-1,4-diol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

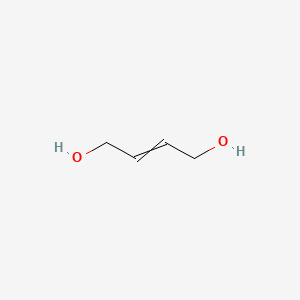

Structure

2D Structure

3D Structure

属性

IUPAC Name |

but-2-ene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTVZLZNOYNASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026849 | |

| Record name | 2-Butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141-149 °C AT 20 MM HG | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-39 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

128 °C, 128 °C (263 °F) OC | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-39 | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-39 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 132 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.067-1.074 | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 132 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-39 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,4-Dihydroxy-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ALMOST COLORLESS LIQUID | |

CAS No. |

110-64-5 | |

| Record name | 2-Butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-ene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7 °C (45 °F) | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-39 | |

| Record name | 1,4-DIHYDROXY-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to cis-2-butene-1,4-diol, a valuable bifunctional molecule and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details the prevalent methodologies, with a focus on the selective catalytic hydrogenation of 2-butyne-1,4-diol, and includes experimental protocols, quantitative data summaries, and visual representations of the reaction pathways.

Introduction

cis-2-Butene-1,4-diol is an important industrial chemical intermediate, notably utilized in the production of the insecticide endosulfan and as a precursor for various organic syntheses.[1][2] Its stereospecific structure, featuring a cis-configured double bond and two primary hydroxyl groups, makes it a versatile building block in organic chemistry. The primary and most established industrial method for its synthesis is the selective partial hydrogenation of 2-butyne-1,4-diol.[3] The key challenge in this process lies in achieving high selectivity for the cis-alkene while preventing over-hydrogenation to the saturated 1,4-butanediol and avoiding the formation of the trans-isomer.[4][5] This guide explores the various catalytic systems and reaction conditions developed to address this challenge.

Synthesis via Selective Hydrogenation of 2-Butyne-1,4-diol

The most common approach to synthesizing cis-2-butene-1,4-diol is the catalytic hydrogenation of 2-butyne-1,4-diol. The choice of catalyst, support, and reaction conditions is critical to ensure high selectivity towards the desired cis-isomer.

Palladium-Based Catalysis

Palladium catalysts are widely used for the selective hydrogenation of alkynes. To prevent over-hydrogenation, "poisoned" or modified palladium catalysts are often employed.

2.1.1. Palladium on Calcium Carbonate (with Ammonia)

The use of palladium on calcium carbonate (Pd/CaCO₃), often in the presence of a nitrogen-containing compound like ammonia, is a well-established method for achieving high selectivity to cis-2-butene-1,4-diol.[2][6] Ammonia is believed to competitively adsorb on the catalyst surface, thereby modifying its activity and preventing further hydrogenation of the alkene.[7][8]

Experimental Protocol: Hydrogenation using 1% Pd/CaCO₃ with Ammonia [2][6]

-

Materials:

-

2-Butyne-1,4-diol

-

1% Palladium on calcium carbonate (Pd/CaCO₃) catalyst

-

Aqueous ammonia solution

-

Solvent (e.g., water or a water/alcohol mixture)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control.

-

-

Procedure:

-

Charge the autoclave reactor with a solution of 2-butyne-1,4-diol in the chosen solvent and the 1% Pd/CaCO₃ catalyst.

-

Add the aqueous ammonia solution to the reactor.

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 atmospheres).[3]

-

Heat the reactor to the specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using techniques like gas chromatography (GC).

-

Once the desired conversion is achieved, stop the reaction by cooling the reactor to room temperature and carefully venting the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product can be purified by distillation or recrystallization.

-

2.1.2. Palladium on Carbon (with Lead Poisoning)

A lead-poisoned palladium on carbon catalyst can also be used for the selective hydrogenation of 2-butyne-1,4-diol. The lead acts as a poison, deactivating the catalyst towards alkene hydrogenation.

Experimental Protocol: Hydrogenation using Lead-Poisoned Pd/C Catalyst

-

Materials:

-

2-Butyne-1,4-diol aqueous solution

-

5 wt.% Palladium on carbon (Pd/C) catalyst

-

Lead poisoning agent (e.g., a lead salt)

-

Hydrogen gas (H₂)

-

Autoclave reactor

-

-

Procedure:

-

Place the 2-butyne-1,4-diol aqueous solution and the lead-poisoned 5 wt.% Pd-C catalyst in an autoclave.

-

Replace the air in the autoclave with nitrogen, and then replace the nitrogen with hydrogen.

-

With stirring, heat the mixture to 35-45°C.

-

Increase the pressure to and maintain it at 0.6-1.7 MPa.

-

Allow the reaction to proceed for 60-390 minutes.

-

After the reaction, stop stirring and the hydrogen supply.

-

Rapidly cool the reactor and vent the pressure.

-

Replace the unreacted hydrogen with nitrogen.

-

Filter the mixture to remove the catalyst and obtain the final product for analysis.

-

Platinum-Based Catalysis

Platinum catalysts, particularly on supports like silicon carbide (SiC), have shown excellent selectivity for the synthesis of cis-2-butene-1,4-diol under mild conditions.

Experimental Protocol: Hydrogenation using Pt/SiC Catalyst [9]

-

Materials:

-

2-Butyne-1,4-diol

-

0.5 wt.% Platinum on silicon carbide (Pt/SiC) catalyst

-

Solvent (e.g., ethanol)

-

Hydrogen gas (H₂)

-

High-pressure reactor

-

-

Procedure:

-

Prepare the 0.5 wt.% Pt/SiC catalyst by incipient wetness impregnation of a platinum precursor onto the SiC support, followed by calcination.

-

In a high-pressure reactor, dissolve 2-butyne-1,4-diol in the solvent.

-

Add the Pt/SiC catalyst to the solution.

-

Seal the reactor and purge with hydrogen.

-

Pressurize the reactor with hydrogen to 1 MPa.

-

Heat the reaction mixture to 100°C and maintain for 10 hours with stirring.

-

After the reaction, cool the reactor and vent the hydrogen.

-

Filter the catalyst from the reaction mixture.

-

Analyze the filtrate for conversion and selectivity.

-

Raney Nickel Catalysis

Raney nickel is a cost-effective catalyst that can be used for the hydrogenation of 2-butyne-1,4-diol. The reaction over Raney nickel can proceed through a complex network of parallel and consecutive reactions, initially forming cis-2-butene-1,4-diol.[4]

Experimental Protocol: Hydrogenation using Raney Nickel [4][10]

-

Materials:

-

2-Butyne-1,4-diol

-

Raney Nickel catalyst

-

Solvent (e.g., water or ethanol)

-

Hydrogen gas (H₂)

-

Stirred tank reactor or autoclave

-

-

Procedure:

-

In a stirred tank reactor, prepare a slurry of the Raney Nickel catalyst in the chosen solvent.

-

Add the 2-butyne-1,4-diol to the reactor.

-

Seal the reactor and purge with hydrogen.

-

Pressurize the reactor with hydrogen (e.g., up to 1000 psi).

-

Heat the mixture to the desired temperature (e.g., 70°C) with vigorous stirring (e.g., 1900 RPM).

-

Monitor the reaction progress. The initial stage of the reaction will exclusively produce cis-2-butene-1,4-diol.

-

Stop the reaction at the desired conversion to maximize the yield of the cis-isomer.

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

The product can then be purified.

-

Data Presentation

The following tables summarize the quantitative data for the different synthesis methods of cis-2-butene-1,4-diol.

| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion of 2-Butyne-1,4-diol (%) | Selectivity to cis-2-Butene-1,4-diol (%) | Reference |

| 1% Pd | CaCO₃-NH₃ | 50-80 | Not Specified | Not Specified | High | Almost complete | [2][6] |

| 5 wt.% Pd-C | Carbon | 35-45 | 0.6-1.7 | 1-6.5 | Not Specified | 95.1-96.0 | |

| 0.5 wt.% Pt | SiC | 100 | 1 | 10 | 96 | ~96 | [9] |

| Raney Nickel | None | 70 | ~6.9 (1000 psi) | Varies | High | High in initial stages | [4][10] |

| Schiff base modified Pd | SiO₂ | 50 | 2 | 4 | 95.2 | ~100 | [2] |

Purification of cis-2-Butene-1,4-diol

The crude product from the hydrogenation reaction often contains unreacted starting material, the trans-isomer, and over-hydrogenated product (1,4-butanediol). Purification is typically achieved by recrystallization.

Experimental Protocol: Recrystallization of cis-2-Butene-1,4-diol [11]

-

Materials:

-

Crude cis-2-butene-1,4-diol

-

Acetone (or methyl ethyl ketone, or THF)

-

Dry ice

-

-

Procedure:

-

Dissolve the crude cis-2-butene-1,4-diol in acetone at room temperature.

-

Cool the solution using a dry ice bath to a temperature between -40°C and -60°C to induce crystallization.

-

Once crystallization is complete, separate the crystals from the solvent via centrifugation or filtration, preferably in a pre-cooled apparatus to prevent the crystals from redissolving.

-

Wash the isolated crystals with a small amount of cold acetone.

-

Dry the purified crystals. This process can be repeated to achieve higher purity.

-

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the primary synthesis route and potential side reactions.

References

- 1. cis-Butene-1,4-diol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. arches.union.edu [arches.union.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cis-2-Butene-1,4-Diol | High-Purity Reagent [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-butene-1,4-diol, a crucial intermediate in the manufacturing of various fine chemicals, pharmaceuticals, and polymers. The document details the core mechanisms, experimental protocols, and quantitative data associated with the most prevalent industrial and laboratory-scale methods.

Primary Synthesis Route: Selective Hydrogenation of 2-Butyne-1,4-diol

The most commercially significant and widely researched method for the synthesis of this compound is the selective hydrogenation of 2-butyne-1,4-diol.[1][2][3][4] This process involves the addition of hydrogen across the triple bond of 2-butyne-1,4-diol to form the corresponding alkene, this compound. The key challenge lies in preventing over-hydrogenation to the fully saturated 1,4-butanediol. This is achieved through the use of specialized, "poisoned" catalysts and carefully controlled reaction conditions.

The general reaction is as follows:

HOCH₂-C≡C-CH₂OH + H₂ → HOCH₂-CH=CH-CH₂OH

Catalytic Systems and Performance

A variety of catalysts have been developed for the selective hydrogenation of 2-butyne-1,4-diol. The choice of catalyst and support significantly influences the conversion of the starting material and the selectivity towards this compound.

| Catalyst System | Support | Temperature (°C) | Pressure (H₂) | Conversion of 2-Butyne-1,4-diol (%) | Selectivity for this compound (%) | Predominant Isomer |

| Lindlar Catalyst (Pd-Pb/CaCO₃) | CaCO₃ | Ambient | Atmospheric | High | High | cis |

| P2-Ni (Nickel Boride) | - | Ambient | Low Pressure | High | High | cis |

| Palladium with Ammonia | CaCO₃ | 50-80 | Not Specified | High | High | cis |

| Platinum | SiC | 100 | 1 MPa | 96 | ~96 | Not Specified |

| Schiff Base Modified Palladium | SiO₂ | 50 | 2 MPa | 95.2 | ~100 | Not Specified |

| Raney Nickel | - | 70 | 1000 psi | High | Region-dependent | cis initially |

Reaction Mechanism and Stereochemistry

The selective hydrogenation of alkynes to cis-alkenes is generally understood to proceed via the Horiuti-Polanyi mechanism. This involves the following key steps:

-

Adsorption of Reactants: Both hydrogen and the alkyne (2-butyne-1,4-diol) adsorb onto the surface of the metal catalyst.

-

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is broken, and the hydrogen atoms bind to the catalyst surface.

-

Stepwise Hydrogen Addition: The adsorbed alkyne undergoes sequential addition of two hydrogen atoms from the catalyst surface. Since both hydrogen atoms are delivered from the same side of the alkyne, this results in a syn-addition, leading to the formation of the cis-alkene.

-

Desorption of Product: The resulting alkene (this compound) desorbs from the catalyst surface.

The "poisoning" of the catalyst, for instance with lead in the Lindlar catalyst, deactivates the most active sites, which prevents the subsequent adsorption and hydrogenation of the alkene product to an alkane.

Byproduct Formation

Several side reactions can occur during the hydrogenation of 2-butyne-1,4-diol, leading to the formation of various byproducts.[1][3][5][6] These include:

-

Over-hydrogenation: Formation of 1,4-butanediol.

-

Isomerization: Isomerization of cis-2-butene-1,4-diol to the trans-isomer.

-

Hydrogenolysis: Cleavage of the C-O bond, leading to the formation of crotyl alcohol and n-butanol.

-

Other reactions: Formation of γ-hydroxybutyraldehyde and n-butyraldehyde.[1]

The choice of catalyst, solvent, and reaction conditions plays a crucial role in minimizing the formation of these byproducts.

Experimental Protocols

Protocol for Selective Hydrogenation using a Lindlar Catalyst

This protocol outlines the general procedure for the selective hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol using a commercially available Lindlar catalyst.

Materials:

-

2-Butyne-1,4-diol

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Hydrogen gas

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

-

In a suitable reaction vessel, dissolve 2-butyne-1,4-diol in the chosen solvent.

-

Add the Lindlar catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting alkyne.

-

Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically atmospheric pressure or slightly above).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Once the reaction is complete, carefully vent the excess hydrogen and flush the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or chromatography as needed.

Protocol for Selective Hydrogenation using a Schiff Base Modified Palladium Catalyst

This protocol describes a highly selective method for the synthesis of this compound using a Schiff base modified palladium catalyst.[7]

Materials:

-

2-Butyne-1,4-diol

-

Pd/SiO₂-Schiff base catalyst

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave reactor with magnetic stirring

-

High-purity hydrogen gas

Procedure:

-

Charge the autoclave reactor with the Pd/SiO₂-Schiff base catalyst and the solvent.

-

Add the 2-butyne-1,4-diol to the reactor.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen to remove any air.

-

Pressurize the reactor with hydrogen to 2 MPa.

-

Heat the reactor to 50°C while stirring.

-

Maintain the reaction for 4 hours, monitoring hydrogen uptake if possible.[7]

-

After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the catalyst from the reaction mixture.

-

Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.[7]

Visualizing the Process: Diagrams

Signaling Pathway of 2-Butyne-1,4-diol Hydrogenation

Caption: Hydrogenation pathway of 2-butyne-1,4-diol.

Experimental Workflow for Batch Hydrogenation

Caption: Workflow for batch hydrogenation of 2-butyne-1,4-diol.

Alternative Synthesis Routes

While the selective hydrogenation of 2-butyne-1,4-diol is the predominant method, other routes to this compound have been explored, though they are less common and often lead to 1,4-butanediol as the primary product.

From Maleic Anhydride

The hydrogenation of maleic anhydride is a major industrial process for producing 1,4-butanediol.[8][9] It is conceivable that under specific catalytic conditions, the reaction could be stopped at the this compound stage, although this is not the primary application of this process. The reaction proceeds through intermediates such as succinic anhydride and γ-butyrolactone.

From Butadiene

The reaction of butadiene with acetic acid and oxygen can produce 1,4-diacetoxy-2-butene, which can then be hydrolyzed to this compound. This method is part of a multi-step process that can also lead to 1,4-butanediol.

From 1,2-Epoxy-3-butene

The hydrolysis and isomerization of 1,2-epoxy-3-butene can yield this compound.[10] This process can be catalyzed by a combination of a metal halide, a zeolite, and a non-protic solvent.

From 1,4-Dichloro-2-butene

The hydrolysis of 1,4-dichloro-2-butene can also produce this compound. This starting material is an intermediate in the production of chloroprene.[11][12]

Conclusion

The formation of this compound is a critical process in the chemical industry, with the selective hydrogenation of 2-butyne-1,4-diol being the most established and efficient method. The development of highly selective catalysts, such as modified palladium and platinum systems, has enabled high yields of the desired cis-isomer with minimal byproduct formation. While alternative synthetic routes exist, they are generally less direct and are often geared towards the production of 1,4-butanediol. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the nuances of the selective hydrogenation of 2-butyne-1,4-diol, including catalyst choice, reaction conditions, and mechanistic pathways, is essential for optimizing the production of this valuable intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient selective hydrogenation of 2-butyne-1,4-diol to this compound by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. data.epo.org [data.epo.org]

- 9. One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. US5959163A - Process for the preparation of 1,4-butenediol from epoxybutene - Google Patents [patents.google.com]

- 11. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 12. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 2-butene-1,4-diol

An In-depth Technical Guide to 2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of this compound (CAS No: 110-64-5), a versatile bifunctional molecule. It is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and polymers.[1][2][3]

Core Physical and Chemical Properties

This compound is a nearly colorless, odorless, and viscous liquid at room temperature.[4][5] It exists as two geometric isomers, cis and trans. The properties listed generally refer to a mixture unless specified.

Physical Properties

The key physical characteristics of this compound are summarized in the table below, providing a quantitative look at its behavior under various conditions.

| Property | Value | Units | Notes / Reference |

| Molecular Formula | C₄H₈O₂ | - | [5] |

| Molecular Weight | 88.11 | g/mol | [4][5] |

| Melting Point | 7 | °C | Also cited as 45 °F[4][5][6] |

| Boiling Point | 131.5 | °C | at 12 mm Hg[6] |

| 141-149 | °C | at 20 mm Hg[4][5] | |

| Density | 1.067 - 1.074 | g/mL | at 25 °C[4][5][6] |

| Flash Point | 128 | °C | [4][5] |

| Vapor Pressure | 0.04 | mmHg | [4][5] |

| Vapor Density | 3.0 | - | Relative to air (air=1)[4][5] |

| Refractive Index | 1.476 - 1.478 | - | at 25 °C/D[4][5] |

| Water Solubility | Very Soluble | - | [4][5] |

| Solubility | Highly soluble in ethyl alcohol and acetone; sparingly soluble in benzene. | - | [4] |

Computed Molecular Properties

Computational descriptors provide insight into the molecule's behavior in biological systems and separation processes.

| Property | Value | Units | Reference |

| XLogP3 | -0.8 | - | [4][5] |

| Topological Polar Surface Area | 40.5 | Ų | [4][5] |

| Hydrogen Bond Donors | 2 | - | [4] |

| Hydrogen Bond Acceptors | 2 | - | [4] |

| Rotatable Bonds | 2 | - | [4] |

Chemical Reactivity and Pathways

The reactivity of this compound is characterized by its two primary alcohol groups and the central carbon-carbon double bond. This dual functionality allows it to undergo a wide range of chemical transformations.[7]

Key Reactions Include:

-

Esterification and Etherification: The hydroxyl groups readily react with acids and alkylating agents.[1]

-

Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids.

-

Hydrogenation: The double bond can be reduced to yield 1,4-butanediol.[8]

-

Polymerization: It serves as a monomer or comonomer in the production of polyesters, polyurethanes, and alkyd resins.[1][3][9]

-

Cyclization: It can form oxygenated heterocycles, which are precursors for various drugs.[10]

The molecule is a key intermediate in the synthesis of Vitamin B6 (pyridoxine), the insecticide Endosulfan, and as a cross-linking agent for synthetic resins.[1][2][5][8]

Caption: Key chemical transformations of this compound.

In biological systems, it is postulated that this compound is metabolized via oxidation, analogous to 1,4-butanediol. The proposed pathway involves its conversion to 4-hydroxycrotonic acid and ultimately to maleic acid.[11]

Caption: Proposed metabolic pathway of this compound.[11]

Experimental Protocols

Synthesis: Selective Hydrogenation of 2-Butyne-1,4-diol

The most common industrial method for synthesizing this compound is the selective hydrogenation of 2-butyne-1,4-diol.[2] A detailed protocol using a lead-poisoned palladium-on-carbon catalyst is described below.[10]

Objective: To selectively reduce the alkyne triple bond of 2-butyne-1,4-diol to an alkene double bond, minimizing over-hydrogenation to 1,4-butanediol.

Materials:

-

2-Butyne-1,4-diol aqueous solution

-

Lead-poisoned 5 wt.% Pd-C catalyst (1-3 wt.% lead)[10]

-

High-pressure autoclave with stirring mechanism

-

Nitrogen gas (for inerting)

-

Hydrogen gas (reactant)

Methodology:

-

Reactor Setup: Charge the autoclave with the 2-butyne-1,4-diol aqueous solution and the lead-poisoned Pd-C catalyst. The amount of catalyst should be approximately 0.33-0.99 wt.% of the total reaction mass.[10]

-

Inerting: Seal the autoclave and purge the system first with nitrogen gas to remove air, then with hydrogen gas to replace the nitrogen.[10]

-

Reaction Conditions: Begin stirring (450-550 rpm) and heat the mixture to the target temperature of 35-45 °C.[10]

-

Pressurization: Pressurize the autoclave with hydrogen to 0.6-1.7 MPa and maintain this pressure throughout the reaction.[10]

-

Reaction Monitoring: Allow the reaction to proceed for 60-390 minutes. The reaction progress can be monitored by analyzing samples for the disappearance of the starting material.[10]

-

Shutdown and Quenching: Once the reaction is complete, stop the hydrogen supply and stirring. Rapidly cool the reactor and vent the excess hydrogen.[10]

-

Product Isolation: Purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting solution contains the this compound product.[10]

Caption: Workflow for the synthesis of this compound.

Analysis: Spectral Identification

The structure and purity of this compound can be confirmed using various spectroscopic techniques.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the hydrogen environments. Key signals would correspond to the hydroxyl (-OH) protons, the methylene (-CH₂) protons adjacent to the oxygen, and the vinyl (=CH-) protons of the double bond.[5][12]

-

¹³C NMR: Shows the number of unique carbon environments. Signals are expected for the methylene carbons and the sp² hybridized carbons of the alkene.[5]

Infrared (IR) Spectroscopy:

-

Characteristic absorptions include a broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol groups and a peak around 1650 cm⁻¹ for the C=C stretch of the alkene.[5]

Mass Spectrometry (MS):

-

Typically performed with Gas Chromatography (GC-MS). The mass spectrum will show the molecular ion peak (m/z = 88) and characteristic fragmentation patterns.[5][13]

Safety and Handling

This compound presents several hazards that require careful handling and appropriate personal protective equipment (PPE).

Hazard Identification (GHS Classification):

Recommended Handling Procedures:

-

Ventilation: Use only outdoors or in a well-ventilated area.[14]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from sources of ignition and incompatible substances like strong oxidizing agents, alkali metals, and nitrides.[16][17]

First Aid Measures:

-

In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

In case of skin contact: Wash with plenty of water. If irritation occurs, get medical help.[14]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

-

If swallowed: Rinse mouth and get medical help.[14]

References

- 1. guidechem.com [guidechem.com]

- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. The Applications and Safety Considerations of this compound in Various Industries_Chemicalbook [chemicalbook.com]

- 5. This compound | C4H8O2 | CID 8065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:821-11-4 | Chemsrc [chemsrc.com]

- 7. cis-2-Butene-1,4-Diol | High-Purity Reagent [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 11. Sciencemadness Discussion Board - 2-Buten-1,4-diol metabolism - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. This compound(821-11-4) 1H NMR spectrum [chemicalbook.com]

- 13. This compound, (Z)- [webbook.nist.gov]

- 14. echemi.com [echemi.com]

- 15. carlroth.com [carlroth.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. trans-2-Butene-1,4-diol | C4H8O2 | CID 175854 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Butene-1,4-Diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-butene-1,4-diol in organic solvents. While quantitative public data is sparse, this document focuses on the critical experimental methodologies required to determine this essential physicochemical property. Understanding the solubility of this compound is paramount for its application in pharmaceutical synthesis, polymer chemistry, and other areas of drug development and materials science.

Introduction to the Solubility of this compound

This compound is a versatile diol used as a precursor in the synthesis of various chemical entities. Its solubility in different organic solvents is a critical parameter that influences reaction kinetics, purification processes, and formulation development. Qualitatively, this compound is known to be highly soluble in polar solvents such as water, ethanol, and acetone, and sparingly soluble in non-polar solvents like benzene.[1][2] However, for precise process design and optimization, quantitative solubility data across a range of solvents and temperatures is necessary. This guide provides the framework for obtaining such crucial data.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Various Organic Solvents (Template)

| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Measurement |

| Methanol | Alcohol | ||||

| Ethanol | Alcohol | ||||

| n-Propanol | Alcohol | ||||

| Isopropanol | Alcohol | ||||

| n-Butanol | Alcohol | ||||

| Acetone | Ketone | ||||

| Methyl Ethyl Ketone | Ketone | ||||

| Ethyl Acetate | Ester | ||||

| Tetrahydrofuran | Ether | ||||

| Toluene | Aromatic Hydrocarbon | ||||

| Hexane | Aliphatic Hydrocarbon | ||||

| Chloroform | Halogenated Hydrocarbon | ||||

| Dimethyl Sulfoxide | Sulfoxide |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The isothermal equilibrium method, often referred to as the shake-flask method, coupled with gravimetric or spectroscopic analysis, is a reliable and widely used technique.

Isothermal Equilibrium (Shake-Flask) Method

The principle of the isothermal equilibrium method is to form a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. An excess amount of the solute is added to the solvent, and the mixture is agitated until equilibrium is reached, meaning the concentration of the dissolved solute is constant.

Gravimetric Method for Concentration Determination

The gravimetric method is a straightforward and accurate way to determine the concentration of the solute in the saturated solution. A known mass or volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.

Detailed Experimental Protocol

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method with gravimetric analysis.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Analytical balance (accurate to ±0.0001 g)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven for drying

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume or mass of the organic solvent. "Excess" means that undissolved solid should be visible after equilibration.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

Gravimetric Analysis:

-

Weigh the evaporating dish with the collected saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, dry the remaining solid (this compound) in an oven at a temperature below its melting point until a constant weight is achieved.

-

Weigh the evaporating dish with the dry solute.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) * 100

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

Conclusion

This technical guide outlines the critical importance of understanding the solubility of this compound in organic solvents for various research and industrial applications. While a comprehensive public database of quantitative solubility data is currently lacking, the detailed experimental protocol provided herein offers a robust methodology for researchers to generate this vital information. The presented workflow and data table template are intended to standardize the process of solubility determination and data reporting, thereby facilitating a more thorough understanding of the physicochemical properties of this important chemical intermediate.

References

Spectroscopic Characterization of 2-Butene-1,4-diol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 2-butene-1,4-diol, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols and a visual workflow are included to support practical application.

Spectroscopic Data

The following sections summarize the key spectroscopic data for the cis ((Z)-) and trans ((E)-) isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |

| cis ((Z)-2-Butene-1,4-diol) | 4.09 | d | 5.5 | -CH₂- | Sigma-Aldrich |

| 5.67 | t | 5.5 | =CH- | Sigma-Aldrich | |

| trans ((E)-2-Butene-1,4-diol) | 4.01 | d | 3.7 | -CH₂- | ChemicalBook |

| 5.69 | t | 3.7 | =CH- | ChemicalBook |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Isomer | Chemical Shift (δ) ppm | Assignment | Source |

| cis ((Z)-2-Butene-1,4-diol) | 58.4 | -CH₂- | ChemicalBook[1] |

| 129.9 | =CH- | ChemicalBook[1] | |

| trans ((E)-2-Butene-1,4-diol) | 63.1 | -CH₂- | SpectraBase[2] |

| 129.8 | =CH- | SpectraBase[2] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Isomer | Source |

| 3500-3200 (broad) | O-H stretch (hydrogen-bonded) | Both | PubChem, ChemicalBook[3][4][5] |

| ~3020 | =C-H stretch | Both | PubChem, ChemicalBook[3][4][5] |

| ~2920, ~2860 | C-H stretch (sp³) | Both | PubChem, ChemicalBook[3][4][5] |

| ~1650 | C=C stretch | Both | PubChem, ChemicalBook[3][4][5] |

| 1260-1050 | C-O stretch | Both | PubChem, ChemicalBook[3][4][5] |

| ~970 | =C-H bend (trans) | trans | PubChem, ChemicalBook[3][4][5] |

| ~690 | =C-H bend (cis) | cis | PubChem, ChemicalBook[3][4][5] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment | Isomer | Source |

| 88 | Variable | [M]⁺ (Molecular Ion) | Both | NIST[6][7] |

| 70 | High | [M-H₂O]⁺ | Both | NIST[6][7] |

| 57 | High | [C₃H₅O]⁺ | Both | NIST[6][7] |

| 42 | High | [C₂H₂O]⁺ | cis | MassBank of North America[8] |

| 39 | High | [C₃H₃]⁺ | cis | MassBank of North America[8] |

| 31 | High | [CH₃O]⁺ | Both | NIST[6][7] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A protocol for determining the purity and structure of diols by ¹H NMR spectroscopy is described.[9][10][11][12][13]

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be around 10-50 mM.

-

Instrumentation: Utilize a Fourier-transform NMR spectrometer, typically with a field strength of 300 MHz or higher for better resolution.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

This protocol outlines the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a common technique for liquid samples.[14][15][16][17]

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the sample directly onto the ATR crystal (e.g., diamond or ZnSe).[15][17]

-

Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Apply the sample to the crystal, ensuring good contact.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[16]

-

-

Data Processing:

-

Perform a background subtraction.

-

The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.[18]

-

Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum using electrospray ionization (ESI), a soft ionization technique suitable for polar molecules like diols.[19][20]

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.[19]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[19]

-

If necessary, filter the final solution to remove any particulates that could block the instrument's tubing.[19]

-

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in either positive or negative ion mode. For diols, positive ion mode often shows adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), while negative ion mode may show the deprotonated molecule ([M-H]⁻).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻) and any common adducts to confirm the molecular weight of the analyte.

-

Analyze the fragmentation pattern to gain structural information. Collision-induced dissociation (MS/MS) can be used to obtain more detailed structural data.[21]

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(6117-80-2) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C4H8O2 | CID 8065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(110-64-5) IR Spectrum [chemicalbook.com]

- 5. This compound(6117-80-2) IR Spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound, (Z)- [webbook.nist.gov]

- 8. This compound, (2Z)- | C4H8O2 | CID 643790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Scilit [scilit.com]

- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 15. webassign.net [webassign.net]

- 16. allsubjectjournal.com [allsubjectjournal.com]

- 17. webassign.net [webassign.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Intermediate: A Technical History of 2-Butene-1,4-diol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butene-1,4-diol, a dihydroxy alkene, has carved a significant niche in the landscape of industrial and pharmaceutical chemistry. Its importance lies in its role as a versatile intermediate in the synthesis of a wide array of valuable compounds, including pharmaceuticals like Vitamin B6, agrochemicals, and polymers such as polyurethanes and alkyd resins. This technical guide delves into the discovery and history of this compound, presenting a comprehensive overview of its synthesis, detailed experimental protocols, and key quantitative data.

Historical Perspective: From Acetylene Chemistry to Selective Hydrogenation

The history of this compound is intrinsically linked to the pioneering work of German chemist Walter Reppe in the 1920s and 1930s. His groundbreaking research into the high-pressure reactions of acetylene, a field that came to be known as "Reppe chemistry," laid the foundation for the industrial production of the direct precursor to this compound.

The key breakthrough was the development of a method to safely handle and react acetylene under pressure, which was previously considered too hazardous for industrial use. Reppe's work led to the synthesis of 2-butyne-1,4-diol from the reaction of acetylene with formaldehyde. This process, often referred to as the Reppe synthesis, remains a cornerstone of industrial organic chemistry.

The subsequent challenge was the selective conversion of the triple bond in 2-butyne-1,4-diol to a double bond to yield this compound, without further reduction to the saturated 1,4-butanediol. The development of selective hydrogenation catalysts was therefore a critical step. While early work on hydrogenation was pioneered by chemists like Paul Sabatier, the specific challenge of partial alkyne hydrogenation led to the development of "poisoned" catalysts. The most famous of these is the Lindlar catalyst, developed by Herbert Lindlar, which consists of palladium on calcium carbonate treated with a catalyst poison like lead acetate and quinoline. This catalyst deactivates the most active sites, allowing for the selective reduction of alkynes to cis-alkenes.

The Core Synthesis Pathway: A Two-Step Process

The dominant industrial route to this compound is a two-step process, beginning with the Reppe synthesis of 2-butyne-1,4-diol, followed by its selective catalytic hydrogenation.

An In-depth Technical Guide to 2-Butene-1,4-diol as a Monomer Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-butene-1,4-diol (B2D) as a versatile monomer precursor in polymer chemistry. It details its application in the synthesis of various polymers, including unsaturated polyesters, polyethers, and as a precursor to key industrial chemicals like tetrahydrofuran (THF). This document consolidates key quantitative data, experimental protocols, and visual representations of reaction pathways and workflows to support research and development in this field.

Introduction to this compound

This compound is a di-functional alcohol containing a central carbon-carbon double bond, with the chemical formula C₄H₈O₂. It exists as two geometric isomers, cis and trans. This unique structure, combining two reactive hydroxyl groups with a polymerizable double bond, makes it a valuable building block for a variety of polymers.[1] Its bifunctionality allows it to act as a monomer in polymerization processes, leading to the formation of polymers such as polyurethanes and polyesters.[1] The presence of the double bond also offers a site for post-polymerization modification, enabling the introduction of further functionality.

Polymer Synthesis with this compound

This compound is a versatile monomer for synthesizing a range of polymeric materials, including unsaturated polyesters, copolyesters, and polyethers. Its application allows for the creation of polymers with tunable properties suitable for various applications.

cis-2-Butene-1,4-diol can be used in melt polycondensation with various α,ω-diacids to produce high molecular weight linear unsaturated polyesters without significant isomerization or branching side reactions.[2] These polyesters exhibit promising thermal and mechanical properties, making them potential biobased alternatives to petroleum-derived polyesters.[2] The properties of these polyesters, such as glass transition temperature (Tg) and melting temperature (Tm), can be tuned by adjusting the length of the aliphatic spacer in the diacid comonomer.[2]

trans-2-Butene-1,4-diol can be copolymerized with succinic acid and 1,4-butanediol to synthesize biobased unsaturated copolyesters, such as poly(butylene succinate-co-trans-butene succinate) (PBStBS).[3] These random copolyesters can achieve high number average molecular weights (over 40 kDa) and exhibit crystallinity across the entire composition range.[3] The resulting copolyesters demonstrate excellent mechanical properties and are considered promising as linear biobased unsaturated polymers for a wide range of applications.[3]

The catalytic condensation of cis-2-butene-1,4-diol can generate unsaturated telechelic polyether diols.[4] For instance, using a CpRu(MQA)(C₃H₅) catalyst, poly(2-butenediol) with molecular weights ranging from 400 to 4600 g/mol can be synthesized.[4][5] These oligomers primarily consist of linear trans-2-butenyl ether linkages and can be utilized as chain extenders and macromonomers in the synthesis of block copolymers.[4][5]

This compound as a Precursor for Industrial Chemicals

Beyond direct polymerization, this compound serves as a crucial intermediate in the synthesis of other valuable chemicals, most notably tetrahydrofuran (THF).

The catalytic dehydration of this compound is a key reaction for producing furan derivatives. The dehydration of the cis-isomer over acid catalysts yields 2,5-dihydrofuran.[6] Further hydrogenation of these intermediates can lead to the production of tetrahydrofuran (THF), a widely used industrial solvent. Theoretical studies suggest that the cyclodehydration of this compound to 2,5-dihydrofuran occurs under acid-base catalysis.[7] Additionally, an operationally simple strategy for synthesizing substituted tetrahydrofurans from cis-butene-1,4-diol involves a redox-relay Heck reaction to form cyclic hemiacetals, which are then reduced.[8][9]

Quantitative Data on Polymers Derived from this compound

The following tables summarize key quantitative data for polymers synthesized using this compound as a monomer or comonomer.

Table 1: Molecular Weight of Polyesters and Copolyesters

| Polymer | Monomers | Polymerization Method | Catalyst | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Reference |

| Poly(cis-butene dicarboxylate)s (PcBX) | cis-2-Butene-1,4-diol, various α,ω-diacids | Melt Polycondensation | - | - | Up to 79.5 | - | [2] |

| Poly(butylene succinate-co-trans-butene succinate) (PBStBS) | trans-2-Butene-1,4-diol, Succinic Acid, 1,4-Butanediol | Two-step Polycondensation | - | > 40 | - | - | [3] |

| Poly(2-butenediol) | cis-2-Butene-1,4-diol | Catalytic Condensation | CpRu(MQA)(C₃H₅) | 0.4 - 4.6 | - | - | [4][5] |

Table 2: Thermal Properties of Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |

| Poly(cis-butene dicarboxylate)s (PcBX) | Varies with diacid length | Varies with diacid length | - | [2] |

| Poly(butylene succinate-co-trans-butene succinate) (PBStBS) | Varies with composition | Varies with composition | > 310 | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This protocol is based on the synthesis of poly(cis-butene dicarboxylate)s.[2]

-

Reactants: cis-2-Butene-1,4-diol and an α,ω-diacid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

Esterification: The mixture is heated under a nitrogen atmosphere to a specific temperature (e.g., 160-180 °C) to initiate the esterification reaction, during which water is distilled off.

-

Polycondensation: After the removal of the theoretical amount of water, the pressure is gradually reduced to a high vacuum (e.g., <100 Pa) and the temperature is increased (e.g., 200-220 °C) to facilitate the removal of excess diol and promote the growth of polymer chains.

-

Termination and Characterization: The reaction is stopped when the desired viscosity is reached. The resulting polyester is then cooled, solidified, and characterized for its molecular weight, thermal properties, and mechanical properties.

This protocol is based on the method described for the synthesis of telechelic this compound oligomers.[4][5]

-

Catalyst and Monomer Preparation: The ruthenium catalyst, CpRu(MQA)(C₃H₅), and cis-2-butene-1,4-diol are dissolved in an appropriate solvent in a reaction flask under an inert atmosphere.

-

Reaction: The reaction mixture is heated to a specified temperature and stirred for a set period to allow for the catalytic condensation of the diol.

-

Work-up: The reaction is quenched, and the resulting oligomeric product is isolated by precipitation in a non-solvent.

-

Purification and Analysis: The precipitated polyether diol is washed and dried under vacuum. The molecular weight and structure of the oligomers are determined using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Polymerization routes of this compound.

Caption: Workflow for polyester synthesis.

Caption: Synthesis of THF derivatives from B2D.

Conclusion

This compound is a highly valuable and versatile monomer precursor with significant potential in polymer chemistry and the synthesis of industrial chemicals. Its ability to form a variety of polymers with tunable properties, coupled with its role as a precursor to important compounds like THF, makes it a key area of interest for researchers and developers. The information and protocols provided in this guide aim to facilitate further innovation and application of this important chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polycondensation of butenediol: synthesis of telechelic this compound oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 110-64-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydrofuran synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

A Theoretical and Computational Guide to the Conformational Landscape of 2-Butene-1,4-diol

Abstract

2-Butene-1,4-diol, existing as cis and trans isomers, is a pivotal building block in synthetic chemistry, influencing the stereochemistry and functionality of larger molecules, including pharmaceuticals and polymers. Its conformational flexibility, governed by the rotation around its C-C and C-O single bonds and the potential for intramolecular hydrogen bonding, is critical to its reactivity and interactions. While detailed high-level quantum chemical analyses on this specific molecule are not extensively covered in publicly available literature, this guide outlines the established theoretical framework and a robust computational protocol for such an investigation. Drawing upon studies of analogous 1,4-diols, this document details the expected conformational families, the critical role of intramolecular hydrogen bonding, and provides a clear workflow for researchers to perform and analyze these calculations.

Introduction: The Importance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and chemical reactivity. For a flexible molecule like this compound, multiple conformations exist as energy minima on its potential energy surface (PES). The relative populations of these conformers, dictated by their Gibbs free energies, determine the molecule's bulk properties and its preferred shape upon binding to a receptor or participating in a reaction.

The key structural features of this compound that command theoretical investigation are:

-

Geometric Isomerism: The fixed cis or trans configuration of the central C=C double bond.

-

Rotational Isomerism: Rotation around the C(2)-C(3) bond (less significant due to the double bond), the C(1)-C(2) and C(3)-C(4) bonds, and the C-O bonds of the hydroxyl groups.

-

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond to form between the two hydroxyl groups (O-H···O), which can significantly stabilize certain conformations.

Theoretical calculations are indispensable for elucidating the geometries, relative energies, and rotational barriers of these conformers, providing insights that are often difficult to obtain through experimental means alone.

Key Conformational Families

Based on theoretical studies of similar 1,4-diols and foundational chemical principles, the conformers of both cis- and trans-2-butene-1,4-diol can be broadly categorized into two main families.

-

Unfolded (or Extended) Conformers: In these arrangements, the hydroxyl groups are oriented away from each other, preventing the formation of an intramolecular hydrogen bond. The overall geometry is extended, and the dipole moment may be relatively low.

-

Semicyclic (or Hydrogen-Bonded) Conformers: These conformations are characterized by the formation of an intramolecular hydrogen bond, which creates a pseudo-cyclic structure.[1] This interaction is generally a strong stabilizing force. Studies on saturated 1,4-diols show that this hydrogen bonding is significantly more pronounced than in 1,2- or 1,3-diols, leading to substantial stabilization. It is therefore anticipated that semicyclic conformers represent the global energy minima for both cis- and trans-2-butene-1,4-diol.

The diagram below illustrates the logical relationship between the isomers and their conformational families.

Figure 1: Conformational families of this compound isomers.

Computational Methodology (Protocol)

To conduct a thorough conformational analysis, a multi-step computational protocol is required. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for systems of this size.

Workflow for Conformational Analysis

The general workflow for identifying and characterizing the conformational space is outlined below.

Figure 2: Workflow for computational conformational analysis.

Detailed Protocol Steps

-

Potential Energy Surface (PES) Scan:

-

Objective: To identify all plausible low-energy conformations.

-

Method: Perform a relaxed scan by systematically rotating the key dihedral angles, primarily the C-C single bonds (C(1)-C(2) and C(3)-C(4)) and C-O bonds. A lower level of theory (e.g., B3LYP/6-31G(d)) is often sufficient for this exploratory step.

-

Software: Gaussian, ORCA, GAMESS.

-

-

Geometry Optimization:

-

Objective: To find the precise minimum-energy structure for each conformer identified in the PES scan.

-

Method: Employ a robust DFT functional and basis set. The B3LYP hybrid functional combined with a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) is recommended. The inclusion of diffuse functions (+) is crucial for accurately describing hydrogen bonding.

-

Convergence Criteria: Use tight convergence criteria to ensure a true minimum is located.

-

-

Frequency Calculation:

-

Objective: To verify that the optimized structure is a true minimum (no imaginary frequencies) and to calculate zero-point vibrational energy (ZPE) and thermal corrections.

-

Method: Must be performed at the same level of theory as the final geometry optimization. The results are used to compute the relative Gibbs free energies (ΔG), which determine the conformer populations at a given temperature.

-

-

Single-Point Energy Refinement (Optional but Recommended):

-

Objective: To obtain more accurate relative electronic energies.

-

Method: Use the optimized geometries from Step 2 and perform a single-point energy calculation with a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), or a larger basis set (e.g., aug-cc-pVTZ).

-

Data Presentation and Analysis

All quantitative results should be compiled into tables for clear comparison. Below are templates for presenting the calculated data for each isomer (cis and trans).

Calculated Energies and Populations

The relative energies (in kcal/mol) and Boltzmann populations at 298.15 K should be tabulated. The conformer with the lowest energy is used as the reference (0.00 kcal/mol).

Table 1: Calculated Relative Energies for cis-2-Butene-1,4-diol Conformers

| Conformer ID | Description | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |

|---|---|---|---|---|---|

| cis-SC-1 | Semicyclic (H-Bonded) | 0.00 | 0.00 | 0.00 | XX.X |

| cis-SC-2 | Semicyclic (H-Bonded) | X.XX | X.XX | X.XX | XX.X |

| cis-UN-1 | Unfolded | X.XX | X.XX | X.XX | X.X |

| ...etc. | ... | ... | ... | ... | ... |

Table 2: Calculated Relative Energies for trans-2-Butene-1,4-diol Conformers

| Conformer ID | Description | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |

|---|---|---|---|---|---|

| trans-SC-1 | Semicyclic (H-Bonded) | 0.00 | 0.00 | 0.00 | XX.X |

| trans-UN-1 | Unfolded | X.XX | X.XX | X.XX | XX.X |

| ...etc. | ... | ... | ... | ... | ... |

Key Geometric and Hydrogen-Bonding Parameters

For each stable conformer, key geometric parameters should be reported to characterize its structure. For semicyclic conformers, the parameters defining the intramolecular hydrogen bond are of primary importance.

Table 3: Key Geometric Parameters for Stable Conformers

| Conformer ID | Dihedral O-C-C=C (°) | Dihedral H-O-C-C (°) | H···O Distance (Å) | O-H···O Angle (°) |

|---|---|---|---|---|

| cis-SC-1 | XXX.X | XXX.X | X.XXX | XXX.X |

| cis-UN-1 | XXX.X | XXX.X | N/A | N/A |

| trans-SC-1 | XXX.X | XXX.X | X.XXX | XXX.X |

| trans-UN-1 | XXX.X | XXX.X | N/A | N/A |

Conclusion for Drug Development Professionals

The conformational profile of this compound is a foundational piece of information for structure-based drug design. Understanding the lowest-energy conformer—predicted here to be a semicyclic, hydrogen-bonded structure—is crucial. When this diol moiety is incorporated into a larger drug candidate, the inherent preference for this conformation will influence the overall topology of the molecule. This, in turn, dictates how the molecule fits into a binding pocket and presents its functional groups for interaction. The computational protocol provided in this guide allows for the a priori determination of this conformational bias, enabling more informed design of ligands with optimized geometry for target engagement.

References